1,4-Cyclohexanedione
Overview
Description
1,4-Cyclohexanedione is an organic compound with the molecular formula C6H8O2. It is a white solid and one of the three isomeric cyclohexanediones. This diketone is commonly used as a building block in the synthesis of more complex molecules .
Mechanism of Action
Target of Action
1,4-Cyclohexanedione (CHD) is an organic compound that primarily targets the oxidation process in various chemical reactions . It is used as a building block in the synthesis of more complex molecules .
Mode of Action
This compound undergoes uncatalyzed oscillatory reactions during oxidation by acidic bromate in nitric acid and sulfuric acid solution . It reacts with acidic bromate to form 1,4-dihydroxybenzene .
Biochemical Pathways
The biochemical pathway of this compound involves a two-step catalytic sequence. The first step involves the efficient defunctionalization of lignin-derived 2,6-dimethoxybenzoquinone (DMBQ) into 1,4-cyclohexanediol (14CHDO) in 86.5% molar yield . The second step concerns the highly selective amination of 1,4-cyclohexanediol with ammonia to give 1,4-cyclohexanediamine (14CHDA) in near quantitative yield .
Pharmacokinetics
Its solubility in water and ethanol suggests that it may have good absorption and distribution properties. More research is needed to fully understand its ADME properties.
Result of Action
The result of the action of this compound is the formation of 1,4-dihydroxybenzene which on further oxidation and bromination yields 1,4-benzoquinone and bromoorganics . These compounds have vast industrial relevance as monomers for polymer synthesis as well as pharmaceutical building blocks .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of acidic bromate in nitric acid and sulfuric acid solution . The reaction conditions, including temperature and pH, can also impact the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
1,4-Cyclohexanedione undergoes uncatalyzed oscillatory reactions during oxidation by acidic bromate in nitric acid and sulphuric acid solution . It reacts with acidic bromate to form 1,4-dihydroxybenzene which on further oxidation and bromination yields 1,4-benzoquinone and bromoorganics .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with acidic bromate to form 1,4-dihydroxybenzene, which upon further oxidation and bromination yields 1,4-benzoquinone and bromoorganics .
Temporal Effects in Laboratory Settings
In a laboratory setting, this compound has been used in a continuous-flow process for the liquid-phase dehydrogenation to hydroquinone . The process demonstrated the strong influence of temperature and liquid feed flow on the conversion and selectivity .
Preparation Methods
1,4-Cyclohexanedione can be prepared through various synthetic routes. One common method involves the hydrolysis and decarboxylation of 2,5-dicarbethoxy-1,4-cyclohexanedione using concentrated sulfuric acid, aqueous alcoholic phosphoric acid, or water at high temperatures . Another method involves the oxidation of cyclohexanone using peroxyvanadic acid .
Industrial production methods often involve the use of dimethyl succinylosuccinate as a starting material. The process includes adding dimethyl succinylosuccinate to a reactor with water, followed by the addition of a phase-shift catalyst and heating. An acid and a transition metal salt are then added to initiate the hydrolysis reaction, resulting in the formation of this compound .
Chemical Reactions Analysis
1,4-Cyclohexanedione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Reduction: The compound can be reduced to 1,4-cyclohexanediol using suitable reducing agents.
Substitution: It can undergo substitution reactions with various nucleophiles, leading to the formation of different substituted cyclohexanediones.
Common reagents used in these reactions include bromate, nitric acid, sulfuric acid, and reducing agents like sodium borohydride. Major products formed from these reactions include 1,4-dihydroxybenzene, 1,4-benzoquinone, and various substituted cyclohexanediones .
Scientific Research Applications
1,4-Cyclohexanedione has a wide range of scientific research applications:
Comparison with Similar Compounds
1,4-Cyclohexanedione can be compared with other similar compounds, such as 1,4-cyclohexanediol and 1,4-cyclohexanediamine.
1,4-Cyclohexanediol: This compound is formed by the reduction of this compound and is used as a monomer in the production of polycarbonates, polyethers, and polyesters.
1,4-Cyclohexanediamine: This compound is formed by the amination of 1,4-cyclohexanediol and is used as a monomer for polymer synthesis and as a pharmaceutical building block.
The uniqueness of this compound lies in its versatility as a building block for various chemical syntheses and its ability to undergo multiple types of chemical reactions.
Properties
IUPAC Name |
cyclohexane-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-5-1-2-6(8)4-3-5/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZFGQYXRKMVFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060929 | |
Record name | 1,4-Cyclohexanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline solid; [Aldrich MSDS] | |
Record name | 1,4-Cyclohexanedione | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9745 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
637-88-7 | |
Record name | 1,4-Cyclohexanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=637-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Cyclohexanedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Cyclohexanedione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7192 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Cyclohexanedione | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Cyclohexanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexane-1,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.279 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-CYCLOHEXANEDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJS27Z99AM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1,4-Cyclohexanedione (CHD) has the molecular formula C6H8O2 and a molecular weight of 112.13 g/mol. []
A: Gas-phase infrared and Raman spectroscopy studies reveal that this compound exists as a mixture of twist and chair conformers in the gas phase. Temperature-dependent band splitting in infrared spectra suggests that the twist conformer has lower enthalpy. []
A: In acidic solutions, this compound undergoes aromatization when reacting with bromate. One primary product, 1,4-dihydroxybenzene (H2Q), is further oxidized and brominated to 1,4-benzoquinone and bromoorganics. [] At elevated temperatures, ring-opening products like 5-(dibromomethylene)-2(5H)-furanone and dibromoacetic acid are also formed, releasing carbon dioxide gas. []
A: this compound acts as a substrate in oscillating reactions like the Belousov-Zhabotinsky (BZ) reaction [, , , ] and the Briggs-Rauscher reaction. [] The oscillatory behavior arises from the complex interplay between bromate oxidation of CHD and the autocatalytic production of bromide by brominated organic intermediates.
A: 1,4-Benzoquinone, a product of the bromate-1,4-CHD reaction, plays a crucial role in the system's photochemical behavior. It is believed to be involved in the photoreduction process that can induce or quench oscillations depending on light intensity. [, ]
A: Increasing the stirring rate in a closed 1,4-CHD-bromate reaction can induce transitions between oscillatory and non-oscillatory states and between simple and period-doubled oscillations. This control over bifurcations is attributed to the influence of mixing on diffusion-limited reactions, particularly the disproportionation of hydroquinone radicals. []
A: Yes, this compound serves as a versatile precursor in organic synthesis. For example, it can be used to synthesize 5-hydroxyindoles by condensing with N-protected α-amino aldehydes. [] Additionally, diethyl this compound-2,5-dicarboxylate, a derivative of 1,4-CHD, acts as a precursor for synthesizing hexahydroindazole and other heterocyclic compounds. []
A: Yes, selective protection of one carbonyl group is achievable. A method employing 2,2-dimethyl-1,3-propanediol and sulfuric acid as a catalyst allows for the efficient monoketalization of this compound. [] Another study used a solid acid catalyst and ethylene glycol to create this compound monoethylene acetal. []
A: Yes, this compound is a valuable monomer for synthesizing polyspiroketals. These polymers, formed through condensation reactions with polyols like pentaerythritol, exhibit high crystallinity and thermal stability. [, ] Recent research has focused on using diglycerol bisacetonide, a renewable compound, for polytransacetalization with this compound, producing polycycloacetals with tunable properties. []
A: Several techniques have been employed to study this reaction system, including spectrophotometry [], nuclear magnetic resonance (NMR) [, , ], gas chromatography/mass spectrometry (GC/MS) [], and magnetic resonance imaging (MRI) to visualize pattern formation and quantify species concentrations. []
A: Yes, computational modeling plays a crucial role in understanding the complex dynamics of this reaction. A 27-step mechanism has been developed and used to simulate various aspects of the reaction, including temporal oscillations and the influence of light on oscillatory behavior. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.